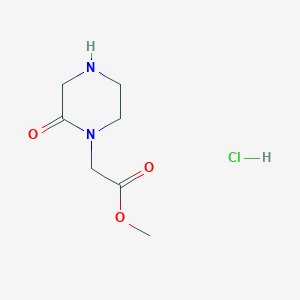

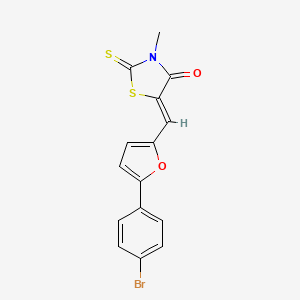

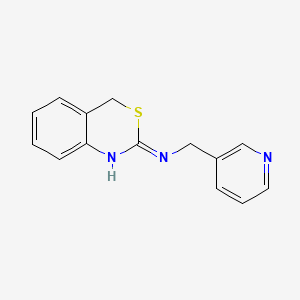

![molecular formula C11H8N4 B3060456 7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 39573-72-3](/img/structure/B3060456.png)

7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary target of 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in the inhibition of cell cycle progression, leading to the arrest of cell growth .

Biochemical Pathways

The compound affects the ERK signaling pathway . The ERK pathway is involved in regulating cell proliferation and survival. Inhibition of this pathway by 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine can lead to decreased cell proliferation and increased cell death .

Result of Action

The compound shows significant cytotoxic activities against various cell lines . It inhibits the growth of these cells, induces apoptosis, and alters cell cycle progression .

Action Environment

The action of 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the compound has been studied in vitro, where conditions can be tightly controlled

Analyse Biochimique

Biochemical Properties

7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been studied in vitro against different species of Leishmania spp. and Trypanosoma cruzi, showing higher efficacy than the reference commercial drugs

Cellular Effects

The effects of 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to exhibit significant inhibitory effects on the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Molecular Mechanism

The molecular mechanism of action of 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in MGC-803 cells .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that it may have long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

It is expected that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is expected that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is expected that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under mild acidic conditions . Another method includes the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a reusable catalyst, resulting in high yields under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves scalable multicomponent reactions, such as the Biginelli-like reaction, which allows for regioselective synthesis of the compound . The use of heterogeneous catalysts, such as those supported on magnetic surfaces, facilitates easy separation and reuse, making the process more efficient and environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Oxidation: Conversion to oxidized forms under mild acidic conditions.

Reduction: Selective reduction to dihydro derivatives.

Substitution: Functionalization at the C-2 position with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Mild acids for oxidation reactions.

Reducing agents: Specific reagents for selective reduction.

Substituents: Various aryl and alkyl groups for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidized derivatives: C-6 ester-substituted amino-triazolopyrimidines.

Reduced derivatives: Dihydro-triazolopyrimidines.

Substituted derivatives: 2-amino-5-phenyl and 2-amino-7-phenyl triazolopyrimidines.

Applications De Recherche Scientifique

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Biology: Exhibits antiparasitic activity against Leishmania spp.

Medicine: Potential anticancer agent by inhibiting the ERK signaling pathway.

Industry: Utilized in the development of eco-friendly catalysts and materials science.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Oxo-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine: Exhibits antiparasitic activity and is used in drug-release studies.

7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidines: Known for their anticonvulsant activity.

Pyrazolo[3,4-d]pyrimidine: Used as CDK2 targeting compounds.

Uniqueness

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its broad spectrum of biological activities and its ability to be synthesized through various efficient and environmentally friendly methods. Its unique structural features allow for diverse functionalization, making it a versatile compound in medicinal chemistry and other scientific fields.

Propriétés

IUPAC Name |

7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-4-9(5-3-1)10-6-7-12-11-13-8-14-15(10)11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZKWMXLDGCTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC3=NC=NN23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358501 | |

| Record name | 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39573-72-3 | |

| Record name | 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions that 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine derivatives undergo?

A1: 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine derivatives can participate in various cyclocondensation reactions. For example, 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine reacts with hydroxylamine to form 3a,4,9,9a-tetrahydro-3,9a-dimethyl-4-phenylisoxazolo-[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine. Similarly, it reacts with hydrazine to yield 3a,4,9,9a-tetrahydro-3,9a-dimethyl-4-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine []. Another interesting reaction is the interaction of 4,7-dihydro-4,5-dimethyl-7-phenyl-(1,2,4)-triazolo[1,5-a]pyrimidine with tosyl azide. This reaction leads to the formation of the tosylimino derivative of 1,2,4-triazolo[1,5-a]pyrimidine, with a 1,2-methyl shift occurring during the reaction [].

Q2: How is the structure of these reaction products confirmed?

A2: The structures of the products resulting from these reactions are determined using a combination of ¹H and ¹³C NMR spectroscopy, including NOE (Nuclear Overhauser Effect) measurements [, ]. These techniques provide detailed information about the arrangement of atoms and spatial relationships within the molecules.

Q3: What is the significance of the tumorigenicity observed with bemitradine?

A4: The case of bemitradine highlights the complexity of drug development and the limitations of relying solely on standard genetic toxicology assays for predicting carcinogenic potential. Despite its negative results in various genotoxicity tests, bemitradine's tumorigenicity in rats underscores the potential for non-genotoxic mechanisms of carcinogenesis []. Further research into the specific mechanisms underlying bemitradine's carcinogenicity is needed to fully understand its effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

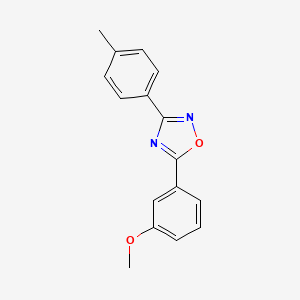

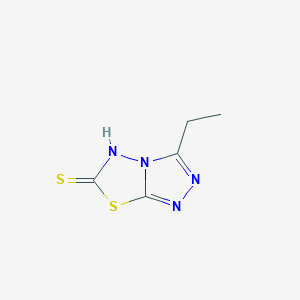

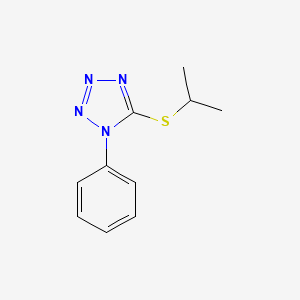

![3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3060381.png)

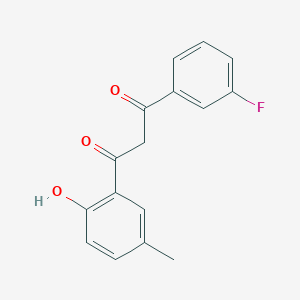

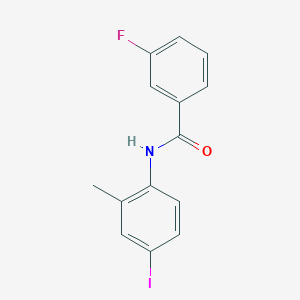

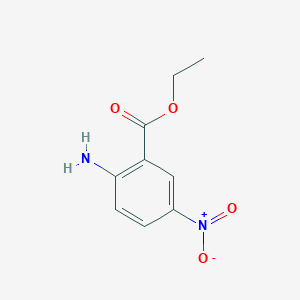

![7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3060382.png)

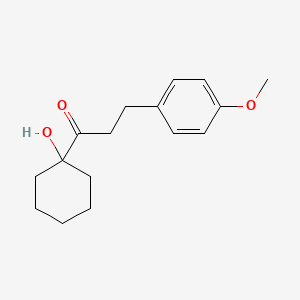

![1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine](/img/structure/B3060390.png)